molecular formula C26H20N4O2 B4833266 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide

Cat. No. B4833266
M. Wt: 420.5 g/mol
InChI Key: LADQHYIRIHQHSF-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer progression.

Mechanism of Action

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide exerts its inhibitory effects on COX-2 and 5-LOX by binding to their active sites and preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are lipid mediators that are involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including reducing the levels of prostaglandins and leukotrienes, reducing inflammation, inhibiting angiogenesis, inducing apoptosis, and reducing the expression of various oncogenes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows for the selective inhibition of these enzymes without affecting other pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one of the limitations of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is its relatively low potency compared to other COX-2 and 5-LOX inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent analogs of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide that can achieve the same effects at lower concentrations. Finally, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide can be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.

Scientific Research Applications

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been extensively used in scientific research to study the role of COX-2 and 5-LOX in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-32-24-15-9-8-14-23(24)28-26(31)20(17-27)16-21-18-30(22-12-6-3-7-13-22)29-25(21)19-10-4-2-5-11-19/h2-16,18H,1H3,(H,28,31)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADQHYIRIHQHSF-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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